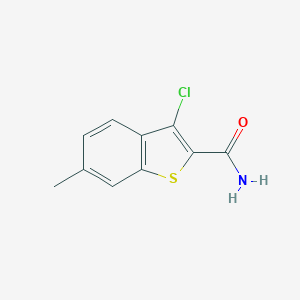

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound with the linear formula C10H8ClNOS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a molecular weight of 225.7 .

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide is represented by the linear formula C10H8ClNOS . Unfortunately, a detailed molecular structure analysis is not available.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

Researchers have developed methods for synthesizing various derivatives of 3-chloro-benzothiophene-2-carboxamide, exploring their reactions with different reagents. For instance, Ried, Oremek, and Guryn (1980) demonstrated the synthesis of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides, revealing the compound's versatility in forming new compounds through nucleophilic substitution reactions (Ried, Oremek, & Guryn, 1980). Similarly, Sedlák et al. (2008) investigated the reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides to prepare a series of carboxamides, further expanding the chemical versatility of this scaffold (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Material Science and Heterocyclic Chemistry

In material science, the modification of 3-chloro-benzothiophene-2-carboxamide derivatives has been explored for the development of new materials with potential applications in biomineralization and as organic semiconductors. Ueyama et al. (1998) synthesized carboxylate-containing polyamides from 2,6-di(amino)benzoic acid and various dichlorides, investigating their calcium complexes and potential in biomineralization (Ueyama, Hosoi, Yamada, Doi, Okamura, & Nakamura, 1998).

Biomedical Applications

The biomedical applications of benzothiophene derivatives have been a subject of interest, particularly in antimicrobial and antitubercular activity. Kolisnyk et al. (2015) synthesized and studied the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, indicating the potential of benzothiophene derivatives in combating microbial infections (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015). Additionally, Rao and Subramaniam (2015) synthesized quinazolinone analogs substituted with benzothiophene, evaluating their antitubercular and antibacterial activities, further highlighting the therapeutic potential of these compounds (Rao & Subramaniam, 2015).

Safety and Hazards

Zukünftige Richtungen

Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They are used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Eigenschaften

IUPAC Name |

3-chloro-6-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIWQDQQDZQXOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358024 |

Source

|

| Record name | 3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide | |

CAS RN |

34586-87-3 |

Source

|

| Record name | 3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443827.png)

![5-(4-fluorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443829.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)heptanamide](/img/structure/B443830.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B443832.png)

![Butyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B443833.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443834.png)

![N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443836.png)

![N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443839.png)

![3-chloro-5-(4-methylphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443840.png)